molecular formula C7H12ClNO4 B1378697 Piperidine-3,4-dicarboxylic acid hydrochloride CAS No. 1461706-33-1

Piperidine-3,4-dicarboxylic acid hydrochloride

Cat. No.: B1378697
CAS No.: 1461706-33-1
M. Wt: 209.63 g/mol
InChI Key: SHNZVKXTIGONTP-UHFFFAOYSA-N
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Description

Piperidine-3,4-dicarboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms

Biochemical Analysis

Biochemical Properties

Piperidine-3,4-dicarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. For instance, it has been observed to inhibit certain dehydrogenases, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. In neuronal cells, for example, the compound can affect neurotransmitter levels by inhibiting enzymes involved in their synthesis, leading to changes in cell signaling and communication . Additionally, it has been shown to induce changes in the expression of genes related to metabolic processes, thereby affecting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical effects. In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its activity over time . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activities and metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a biochemical response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as dehydrogenases and decarboxylases, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, the compound may localize to specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives, which can be achieved using catalysts such as rhodium or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial synthesis of piperidine derivatives followed by functionalization to introduce the carboxylic acid groups. The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Piperidine: A saturated six-membered heterocycle with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine with two hydrogen atoms added.

Uniqueness: Piperidine-3,4-dicarboxylic acid hydrochloride is unique due to the presence of two carboxylic acid groups at the 3 and 4 positions of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

piperidine-3,4-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZVKXTIGONTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-33-1
Record name piperidine-3,4-dicarboxylic acid hydrochloride
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